molecular formula C7H16BrN B1360189 1-Ethyl-1-methylpyrrolidinium bromide CAS No. 69227-51-6

1-Ethyl-1-methylpyrrolidinium bromide

Cat. No.: B1360189
CAS No.: 69227-51-6
M. Wt: 194.11 g/mol
InChI Key: KHJQQUGSPDBDRM-UHFFFAOYSA-M
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Description

1-Ethyl-1-methylpyrrolidinium bromide is an ionic liquid with the chemical formula C7H16BrN. It is known for its unique properties, including high thermal stability and low volatility. This compound is commonly used in various industrial and scientific applications, particularly as a bromine-sequestering agent in zinc/bromine redox flow batteries .

Biochemical Analysis

Biochemical Properties

1-Ethyl-1-methylpyrrolidinium bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a co-catalyst during the cycloaddition of carbon dioxide with different epoxides to form cyclic carbonates in the presence of a nona-vacant Keggin-type tricarbonyl rhenium derivative catalyst . Additionally, this compound can be used in the preparation of 1-ethyl-1-methylpyrrolidinium lactate, a potential solvent for the separation of hexan-1-ene from hexane . These interactions highlight the compound’s versatility and its potential to facilitate various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the nucleation overpotential of zinc electrodeposition and stripping, which can impact cellular redox states . Furthermore, this compound’s role as a bromine-sequestering agent suggests that it may interact with cellular components involved in oxidative stress responses . These effects underscore the compound’s potential to modulate cellular functions in various contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions of this compound is its ability to bind with biomolecules, thereby influencing their activity. For example, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context . Additionally, this compound has been shown to alter gene expression patterns, which can lead to changes in cellular behavior . These molecular interactions provide a deeper understanding of how this compound can influence various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, making it suitable for extended experimental use . Its degradation products and their potential impact on cellular processes are areas that require further investigation. Long-term studies in both in vitro and in vivo settings are essential to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism . For instance, its role as a co-catalyst in the cycloaddition of carbon dioxide with epoxides suggests that it may participate in carbon metabolism pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound is known to interact with various transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and its overall impact on cellular processes. Detailed studies on the transport and distribution mechanisms of this compound are essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the factors that influence the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and optimizing its use in research settings.

Preparation Methods

1-Ethyl-1-methylpyrrolidinium bromide can be synthesized through the reaction of N-methylpyrrolidine with bromoethane. The reaction typically occurs under controlled conditions to ensure high yield and purity . The general reaction is as follows:

N-methylpyrrolidine+bromoethane1-Ethyl-1-methylpyrrolidinium bromide\text{N-methylpyrrolidine} + \text{bromoethane} \rightarrow \text{this compound} N-methylpyrrolidine+bromoethane→1-Ethyl-1-methylpyrrolidinium bromide

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

1-Ethyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides and epoxides, with conditions often involving moderate temperatures and the presence of catalysts. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1-methylpyrrolidinium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-1-methylpyrrolidinium bromide can be compared with other similar ionic liquids, such as:

  • 1-Butyl-1-methylpyrrolidinium bromide
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Butyl-1-methylpyrrolidinium chloride

Compared to these compounds, this compound offers unique advantages in terms of thermal stability and specific applications in redox flow batteries .

Properties

IUPAC Name

1-ethyl-1-methylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N.BrH/c1-3-8(2)6-4-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQQUGSPDBDRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049347
Record name 1-Ethyl-1-methylpyrrolidinium bromide
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Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69227-51-6
Record name N-Ethyl-N-methylpyrrolidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69227-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidinium, 1-ethyl-1-methyl-, bromide (1:1)
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Record name 1-Ethyl-1-methylpyrrolidinium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1-methylpyrrolidinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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